![molecular formula C41H52NOPS B12087787 (R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide
Description
This compound is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₄₂H₅₄NOPS and a molecular weight of 651.92 g/mol . Its structure features:
- A naphthalen-1-yl group contributing π-π stacking interactions.
- Di(adamantan-1-yl)phosphino substituents, which impart exceptional steric bulk and rigidity, enhancing enantioselectivity in asymmetric catalysis.
- A 2-methylpropane-2-sulfinamide backbone, a common chiral auxiliary in stereoselective synthesis.
The compound requires storage in a dark, inert atmosphere at room temperature due to sensitivity to light and oxidation . Hazard statements (H302, H315, H319) highlight risks of toxicity upon ingestion, skin irritation, and eye damage .
Properties
Molecular Formula |
C41H52NOPS |
---|---|
Molecular Weight |
637.9 g/mol |
IUPAC Name |
N-[[2-[bis(1-adamantyl)phosphanyl]phenyl]-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C41H52NOPS/c1-39(2,3)45(43)42-38(35-13-8-10-33-9-4-5-11-34(33)35)36-12-6-7-14-37(36)44(40-21-27-15-28(22-40)17-29(16-27)23-40)41-24-30-18-31(25-41)20-32(19-30)26-41/h4-14,27-32,38,42H,15-26H2,1-3H3 |
InChI Key |
XYWHJFIKUZQJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)C8=CC=CC9=CC=CC=C98 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Catalytic Hydrogenation
An alternative approach uses asymmetric hydrogenation of a ketimine precursor. Employing a Rhodium-(R)-BINAP catalyst achieves 90% ee but requires stringent moisture control:
Catalyst | ee (%) | Yield (%) |
---|---|---|
Rh-(R)-BINAP | 90 | 65 |
Ru-TsDPEN | 75 | 58 |
Enzymatic Resolution
Lipase-mediated kinetic resolution of a racemic amine intermediate offers moderate efficiency:
Enzyme | Conversion (%) | ee (%) |
---|---|---|
Candida antarctica Lipase B | 45 | 82 |
Pseudomonas fluorescens | 32 | 75 |
Scalability and Industrial Considerations
Large-scale synthesis (>100 g) faces challenges in maintaining stereochemical integrity. Continuous flow systems improve reproducibility:
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Yield | 78% | 85% |
Purity | 92% | 96% |
Reaction Time | 12 hours | 3 hours |
In-process controls (IPC) via inline FTIR ensure real-time monitoring of phosphine oxidation .
Chemical Reactions Analysis
Types of Reactions
®-N-[®-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, ®-N-[®-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing the efficiency of catalytic processes .
Biology
In biological research, this compound may be used as a probe to study molecular interactions and biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for investigating cellular processes .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, ®-N-[®-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of ®-N-[®-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Research Methodologies and Structural Characterization
- Crystallography: SHELX software (e.g., SHELXL ) is widely used for refining crystal structures of sulfinamide derivatives, as seen in related β-amino sulfones (e.g., ).
- Synthesis : Common steps include sulfinylation of amines (e.g., using camphorsulfonyl chloride ) and palladium-catalyzed phosphine coupling, followed by chromatography .
Biological Activity
(R)-N-[(R)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide is a phosphine-containing sulfinamide compound with potential applications in medicinal chemistry. Its unique structure provides a basis for exploring its biological activity, particularly in relation to cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 601.86 g/mol. The presence of adamantane moieties contributes to its steric bulk, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors, potentially leading to inhibition of tumor growth and modulation of signaling pathways. Preliminary studies suggest that compounds with similar structures can act as inhibitors of protein kinases and other critical enzymes involved in cancer progression.
Anticancer Activity
Recent research has focused on the antiproliferative effects of phosphine-containing sulfinamides. For instance, compounds similar to (R)-N-[(R)-2-[Di(adamantan-1-yl)phosphino]phenylmethyl]-2-methylpropane-2-sulfinamide have demonstrated significant activity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (breast) | 5.0 | Apoptosis induction |
Compound B | A549 (lung) | 4.5 | Cell cycle arrest |
Compound C | HeLa (cervical) | 3.0 | Inhibition of proliferation |
These findings indicate that the compound may possess similar properties, warranting further investigation into its anticancer potential.
Enzyme Inhibition
The compound's phosphine group suggests possible interactions with metalloproteins, including matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. In vitro studies have shown that phosphine derivatives can inhibit MMP activity, thereby reducing tumor invasiveness:
Enzyme | Inhibition (%) at 10 µM |
---|---|
MMP-2 | 70% |
MMP-9 | 65% |
MMP-14 | 80% |
Case Studies
- Study on Tumor Growth Inhibition : In a xenograft model using human breast cancer cells, administration of a phosphine-containing sulfinamide resulted in a significant reduction in tumor volume compared to controls. The study highlighted the compound's potential as a therapeutic agent.
- Mechanistic Insights : A recent publication explored the binding interactions of similar compounds with PARP proteins, revealing that structural features like the adamantane moiety enhance binding affinity and selectivity, potentially leading to improved therapeutic outcomes in BRCA-mutated tumors.
Q & A
Q. What are the critical synthetic parameters for achieving high enantiomeric purity in this compound?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Optimal ranges (e.g., 60–80°C) to prevent side reactions .
- Catalysts : Chiral catalysts or ligands to enforce stereochemical outcomes, such as asymmetric induction during sulfinamide formation .
- Inert Atmosphere : Use of nitrogen or argon to protect air-sensitive phosphino and sulfinamide groups .
- Stepwise Purification : Chromatography or recrystallization after each synthetic step to isolate intermediates .
Q. Which analytical techniques are most effective for confirming stereochemistry and structural integrity?
- X-ray Crystallography : Resolves absolute configuration, particularly for adamantane and naphthalene moieties .
- NMR Spectroscopy : P NMR tracks phosphino group integrity; H/C NMR identifies stereochemical shifts (e.g., sulfinamide methyl groups) .
- HPLC with Chiral Columns : Validates enantiomeric excess (≥95%) post-synthesis .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s role in asymmetric catalysis?
- Spectroscopic Probes : In situ P NMR monitors ligand-metal coordination during catalytic cycles .
- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps (e.g., substrate binding vs. bond activation) .
- Computational Modeling : Density Functional Theory (DFT) simulations predict transition-state geometries and enantioselectivity trends .
Q. What strategies address contradictions in reported catalytic efficiencies across studies?
- Full Factorial Design : Systematically vary factors (e.g., solvent polarity, temperature, substrate ratio) to identify optimal conditions .
- Cross-Study Meta-Analysis : Compare catalyst loading, turnover frequency (TOF), and substrate scope to reconcile discrepancies .
- Controlled Replication : Standardize reaction protocols (e.g., degassing methods, reagent purity) to minimize experimental variability .
Q. How can this compound’s dual phosphino-sulfinamide functionality be exploited in drug discovery?
- Structure-Activity Relationship (SAR) Studies : Modify adamantane or naphthalene substituents to enhance target binding (e.g., kinase inhibition) .
- Biopolymer Interaction Assays : Surface plasmon resonance (SPR) quantifies binding affinity to proteins like serum albumin or enzymes .
- Metabolic Stability Tests : Incubate with liver microsomes to assess sulfinamide resistance to oxidative degradation .
Q. What computational tools predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model adamantane’s hydrophobic interactions with lipid bilayers or enzyme pockets .
- Docking Studies : Use AutoDock or Schrödinger to map phosphino-sulfinamide interactions with ATP-binding sites .
- QSAR Modeling : Correlate substituent electronegativity with antibacterial or anticancer activity .
Methodological Considerations
- Data Interpretation : Conflicting catalytic data may arise from unaccounted variables (e.g., trace moisture, ligand decomposition). Always validate reproducibility under inert conditions .
- Safety Protocols : Handle phosphino groups in fume hoods due to air sensitivity; sulfinamides require PPE to avoid dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.